Cas no 487-99-0 ((1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate)

487-99-0 structure
Nome do Produto:(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate
(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- (1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate
- (2S,3R)-2,3-Dihydroxy-2-isopropylbutanoic acid [(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl ester
- Lindelofine
- AKOS030504195
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester, (1R-(1alpha(2S*,3R*),7abeta))-
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, ((1R,7AR)-HEXAHYDRO-1H-PYRROLIZIN-1-YL)METHYL ESTER, (2S,3R)-
- DTXSID10197596
- [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
- 487-99-0
- AZD4M8S1R4
- UNII-AZD4M8S1R4
- ((1R,7aR)-hexahydro-1H-pyrrolizin-1-yl)methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (HEXAHYDRO-1H-PYRROLIZIN-1-YL)METHYL ESTER, (1R-(1.ALPHA.(2S*,3R*),7A.BETA.))-
- CCRIS 9198
- (1R,7AR)-HEXAHYDRO-1H-PYRROLIZIN-1-YLMETHYL (2S)-2-HYDROXY-2-[(1R)-1-HYDROXYETHYL]-3-METHYLBUTANOATE
-
- Inchi: InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m1/s1
- Chave InChI: BWQSLRZZOVFVHJ-COMQUAJESA-N
- SMILES: CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Propriedades Computadas
- Massa Exacta: 285.19411
- Massa monoisotópica: 285.194008
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 6
- Complexidade: 360
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 70
- XLogP3: 1.4
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.16
- Ponto de ebulição: 413.5°C at 760 mmHg
- Ponto de Flash: 203.9°C
- Índice de Refracção: 1.531
- PSA: 70
(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate Literatura Relacionada
-
1. Conformation and ring inversion in γ-butyrolactone. Part 1.—Microwave spectrumJuan C. Lopez,José L. Alonso,Rinaldo Cervellati,Alessandra Degli Esposti,David G. Lister,Paolo Palmieri J. Chem. Soc. Faraday Trans. 1990 86 453
487-99-0 ((1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate) Produtos relacionados
- 41714-30-1( )
- 892758-92-8(1-butyl-3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one)
- 1140240-22-7(7-Bromothieno2,3-cpyridine)
- 898411-35-3(2-4-(4-chlorobenzenesulfonamido)benzamidothiophene-3-carboxamide)
- 304851-99-8(2-Propanesulfonic acid,sodium salt, hydrate (1:1:1))
- 2137853-16-6(Urea, N-8-azaspiro[4.5]dec-1-yl-N'-(1,1-dimethylethyl)-)
- 2309468-83-3(2-{[4-(2-Bromopyridin-3-yl)azocan-4-yl]oxy}acetic acid)
- 873811-29-1(1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)
- 326913-81-9(3-{5-(2-fluorophenyl)amino-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one)
- 2171214-44-9(6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4,4-dimethylhexanoic acid)
Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
